molecular formula C14H9IOS B13101021 2-(4-Iodobenzoyl)thiobenzaldehyde

2-(4-Iodobenzoyl)thiobenzaldehyde

Cat. No.: B13101021
M. Wt: 352.19 g/mol
InChI Key: MGQUZPNIGXMDLB-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)thiobenzaldehyde is a thiobenzaldehyde derivative characterized by a benzoyl group substituted with an iodine atom at the para position and a thioaldehyde (-CHS) functional group. This compound is notable for its role in synthesizing fluorescent dyes, particularly as a precursor in boron difluoride (BF₂) chelate complexes. These complexes exhibit strong fluorescence due to their rigid, planar structures and are used as chemical anchors in bioconjugation and sensor technologies .

Properties

Molecular Formula

C14H9IOS

Molecular Weight

352.19 g/mol

IUPAC Name

2-(4-iodobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9IOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H

InChI Key

MGQUZPNIGXMDLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Iodobenzoyl)thiobenzaldehyde typically involves the reaction of 4-iodobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Iodobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the iodine to a less reactive species.

    Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Iodobenzoyl)thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include covalent modification of proteins or disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Iodine substituent : Enhances electrophilic reactivity and participates in halogen bonding, critical for molecular recognition in biological systems.
  • Thiobenzaldehyde moiety : Provides a reactive site for nucleophilic additions and oxidation-reduction reactions.
  • Benzoyl group : Stabilizes the molecule through resonance and influences electronic properties.

Synthesis :
The compound is synthesized via condensation reactions between thiobenzaldehyde derivatives and iodobenzoyl chlorides under anhydrous conditions. Catalysts such as palladium or copper are often employed to optimize yield .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-Iodobenzoyl)thiobenzaldehyde becomes evident when compared to related thiobenzaldehyde derivatives and halogenated aromatic aldehydes. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structural Features Reactivity/Biological Activity Reference
This compound Iodo (para), benzoyl, thiobenzaldehyde Forms fluorescent BF₂ complexes; used in bioconjugation and sensors
2-(2-Iodobenzoyl)thiobenzaldehyde Iodo (ortho), benzoyl, thiobenzaldehyde Altered steric effects reduce fluorescence efficiency; higher electrophilicity at ortho position
2-Chloro-4-iodobenzaldehyde Chloro (ortho), iodo (para), aldehyde Simpler structure; lacks thioaldehyde, limiting redox versatility; used in Suzuki couplings
4-(Cyclopentanecarbonyl)thiobenzaldehyde Cyclopentanecarbonyl, thiobenzaldehyde Enhanced lipophilicity improves membrane permeability; explored in antimicrobial studies
4-(Dimethylamino)-2-iodobenzaldehyde Dimethylamino (para), iodo (ortho), aldehyde Amino group increases nucleophilicity; iodine enables photoredox catalysis applications

Biological Activity

2-(4-Iodobenzoyl)thiobenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H6IOS
  • Molecular Weight : 292.11 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways, as reported by .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects. For instance, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliCell lysis
AntimicrobialS. aureusInhibition of growth
AnticancerMCF-7Induction of apoptosis
AnticancerHeLaActivation of caspases
Enzyme InhibitionTopoisomerase IIInhibition of enzyme activity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various concentrations of this compound against clinical isolates of E. coli and S. aureus. Results showed a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL for both strains.

Case Study 2: Anticancer Mechanism

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in early apoptotic cells at doses above 25 µM, suggesting a strong pro-apoptotic effect mediated through mitochondrial pathways.

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